![molecular formula C8H5F3IN3 B2925700 2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 2138063-20-2](/img/structure/B2925700.png)
2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
“2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, 2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine”, contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and reaction conditions. For instance, 4-Iodo-2-(trifluoromethyl)pyridine is used as a reagent in the synthesis of aminoisoindoles .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
- ITFP derivatives serve as intermediates for synthesizing crop-protection products. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is widely used in this context .
- 4-Iodo-2-(trifluoromethyl)pyridine is used as a reagent in synthesizing aminoisoindoles, which act as inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . These inhibitors may help reduce β-amyloid peptides in the brain .
Crop Protection and Agrochemicals
Pharmaceuticals
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme 1 (bace1) .
Mode of Action
It’s worth noting that compounds with similar structures often participate in transition metal catalyzed carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .
Biochemical Pathways
Similar compounds have been used in the synthesis of aminoisoindoles, which are bace1 inhibitors . These inhibitors can reduce β-amyloid peptides in the brain, suggesting a potential role in the biochemical pathway related to Alzheimer’s disease .
Result of Action
Based on the potential role of similar compounds in inhibiting bace1 , it could be hypothesized that this compound might have a role in reducing β-amyloid peptides, potentially impacting the progression of Alzheimer’s disease.
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature and the presence of other chemical reagents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-iodo-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3IN3/c1-15-6-5(14-7(15)12)2-4(3-13-6)8(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEUDZVYRQZJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(F)(F)F)N=C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine |
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